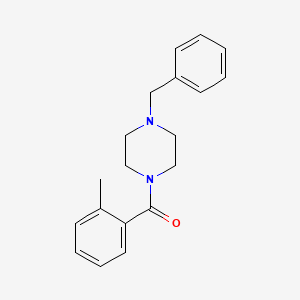![molecular formula C18H15ClN2O3 B5506633 3-氯-4-[(2-羟基苯基)氨基]-1-(2-苯乙基)-1H-吡咯-2,5-二酮](/img/structure/B5506633.png)
3-氯-4-[(2-羟基苯基)氨基]-1-(2-苯乙基)-1H-吡咯-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione is a derivative within the pyrrole-2,5-dione class, a group known for its diverse applications in materials science, including as pigments and electronic materials due to their photoluminescent properties and stability (Beyerlein & Tieke, 2000).
Synthesis Analysis
The synthesis of pyrrole-2,5-dione derivatives often involves palladium-catalysed aryl-aryl coupling reactions, such as Suzuki coupling, which allows for the integration of various substituents into the pyrrole-2,5-dione core, enhancing its properties for further applications (Beyerlein & Tieke, 2000).
Molecular Structure Analysis
Structural determination through methods like NMR (1D and 2D NMR) and high-resolution mass spectrometry (HRMS) plays a crucial role in confirming the identity of synthesized pyrrole-2,5-dione derivatives. These techniques provide detailed insights into the molecular geometry and substitution patterns of the compounds (Nguyen & Vo Viet Dai, 2023).
Chemical Reactions and Properties
Pyrrole-2,5-dione derivatives undergo various chemical reactions, including acylation, which introduces acyl groups into the molecule, altering its chemical properties and potential applications. Such reactions are facilitated by Lewis acids and often result in the formation of tetramic acids, showcasing the reactive versatility of the pyrrole-2,5-dione core (Jones et al., 1990).
Physical Properties Analysis
The solubility and photophysical properties of pyrrole-2,5-dione derivatives are significant for their potential applications. These compounds exhibit strong fluorescence, photoluminescence, and high photochemical stability, making them suitable for electronic applications. Their good solubility in common organic solvents further enhances their processability into thin films (Beyerlein & Tieke, 2000).
Chemical Properties Analysis
The chemical properties of pyrrole-2,5-dione derivatives, including their reactivity and interaction with other chemical entities, are crucial for understanding their potential applications. For instance, the electrochemical polymerization of these derivatives can be tailored to produce materials with specific optical and electronic properties, indicating the wide-ranging utility of these compounds in materials science (Zhang et al., 2009).
科学研究应用
光致发光材料
一系列含有1,4-二氧代-3,6-二苯基吡咯并[3,4-c]吡咯(DPP)单元的π共轭聚合物表现出强光致发光,由于其良好的溶解性和可加工成薄膜,突出了它们在电子应用中的潜力。与它们饱和的对应物相比,这些材料表现出增强的光化学稳定性,使其适用于光电器件 (Beyerlein & Tieke, 2000)。
抗癌疗法
吡咯衍生物,包括与所讨论化学结构相关的吡咯衍生物,已被合成作为蛋白激酶如EGFR和VEGFR的抑制剂。它们与这些激酶的相互作用表明它们具有作为竞争性抑制剂和抗氧化剂的潜力,表明它们在抗炎、促凋亡和抗肿瘤活性中的应用。这些发现为它们在治疗各种癌症中的应用开辟了道路 (Kuznietsova et al., 2019)。
电子器件
源自二酮吡咯并吡咯(DPP)的新型n型共轭聚电解质已显示出作为反相聚合物太阳能电池中电子传输层的有希望的应用。DPP骨架的缺电子性质和平面结构为这些材料提供了高电导率和电子迁移率,从而提高了太阳能电池的性能 (Hu et al., 2015)。
抗菌剂
由3-[(2-羟基苯基)氨基]丁酸合成的含有2-羟基苯基和苯并[b]吩恶嗪部分的化合物表现出显著的抗菌和抗真菌活性。这使它们成为针对一系列致病细菌和真菌开发新型抗菌剂的宝贵候选物 (Mickevičienė et al., 2015)。
缓蚀剂
5-(苯硫基)-3H-吡咯-4-碳腈已被研究作为酸性环境中低碳钢的缓蚀剂。它们在金属表面的吸附表明它们在防腐中的效用,对延长工业机械和基础设施的寿命具有意义 (Verma et al., 2015)。
属性
IUPAC Name |
3-chloro-4-(2-hydroxyanilino)-1-(2-phenylethyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-15-16(20-13-8-4-5-9-14(13)22)18(24)21(17(15)23)11-10-12-6-2-1-3-7-12/h1-9,20,22H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZYTUWZCVMYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-fluoro-4-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5506558.png)

![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-fluorobenzamide](/img/structure/B5506577.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5506581.png)
![(4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5506596.png)
![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide](/img/structure/B5506601.png)
![2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5506604.png)
![ethyl 3-amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B5506607.png)

![5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5506617.png)
![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea](/img/structure/B5506621.png)
![N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5506634.png)
![4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)